An In-depth Technical Guide to the Chemical Properties and Applications of 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate
An In-depth Technical Guide to the Chemical Properties and Applications of 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate, a key substrate in histochemical and cytochemical analyses. Known commonly as Naphthol AS-MX acetate, this compound is pivotal for the enzymatic localization of hydrolases, offering critical insights in various research and diagnostic fields. This document is structured to deliver not just data, but a foundational understanding of the molecule's behavior and utility, grounded in established scientific principles.
Core Molecular Identity and Physicochemical Properties
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate is a synthetic organic compound valued for its role as a chromogenic substrate. Its molecular structure, characterized by a naphthol core, an amide linkage to a dimethylphenyl group, and an acetate ester, is fundamental to its function.
Chemical Structure and Identifiers
The structural framework of Naphthol AS-MX acetate is key to its utility. The acetate group serves as a target for esterase activity, while the naphthol-amide portion is a precursor to the dye molecule formed during detection.
-
IUPAC Name: [3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] acetate[1]
-
Synonyms: Naphthol AS-MX acetate, 2-Naphthalenecarboxamide, 3-(acetyloxy)-N-(2,4-dimethylphenyl)-[1]
-
CAS Number: 4569-00-0[1]
-
Molecular Formula: C₂₁H₁₉NO₃[1]
-
Molecular Weight: 333.38 g/mol [1]
-
InChI Key: FMPROMIJBCXFNJ-UHFFFAOYSA-N[1]
-
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C)C[1][2]
Physicochemical Data Summary
| Property | Value/Information | Source |
| Appearance | White to off-white powder (for the precursor Naphthol AS-MX) | [3] |
| Melting Point | Data not available. The precursor, Naphthol AS-MX, melts at 223-225 °C. | [4] |
| Solubility | The precursor is soluble in DMSO.[3] The acetate is likely soluble in similar organic solvents. | |
| Storage Conditions | Store at 10°C - 25°C. | [2] |
| Computed XLogP3 | 4.5 |
Synthesis Pathway: A Proposed Methodological Approach
A definitive, step-by-step synthesis protocol for 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate is not widely published. However, based on the synthesis of its precursor, Naphthol AS-MX, and standard organic chemistry reactions, a plausible two-step synthesis can be outlined. This approach provides a logical framework for its laboratory preparation.
Step 1: Synthesis of the Precursor, Naphthol AS-MX
The initial step involves the formation of the amide bond to create the core naphthol structure.
-
Reaction: Condensation of 3-Hydroxy-2-naphthoic acid with 2,4-Dimethylaniline[4].
-
Rationale: This reaction forms the stable amide linkage that is a characteristic feature of the "Naphthol AS" series of compounds. The reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. A known industrial method involves reacting 3-hydroxy-2-naphthoyl chloride with 5-aminobenzimidazolone in a suitable solvent system[5].
Step 2: Acetylation of Naphthol AS-MX
The second step is the esterification of the hydroxyl group on the naphthol ring.
-
Reaction: Acetylation of the Naphthol AS-MX precursor using acetic anhydride in an alkaline medium.
-
Rationale: This is a standard esterification reaction. The alkaline conditions deprotonate the phenolic hydroxyl group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acetic anhydride. This results in the formation of the acetate ester.
The overall synthesis workflow can be visualized as follows:
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Singlets for the two methyl groups on the dimethylphenyl ring, likely in the range of δ 2.0-2.5 ppm.
-
A singlet for the acetate methyl group, also around δ 2.0-2.5 ppm.
-
A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene and dimethylphenyl rings.
-
A broad singlet for the amide N-H proton, which may be solvent-dependent.
-
-
¹³C NMR: The carbon NMR would show distinct signals for:
-
The carbonyl carbons of the amide and acetate groups (δ 165-175 ppm).
-
Multiple signals in the aromatic region (δ 110-150 ppm).
-
Signals for the methyl carbons (δ 15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O Stretches: Two distinct carbonyl peaks are expected: one for the ester around 1760 cm⁻¹ and one for the amide around 1650 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 333.38. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the amide bond.
Core Applications in Research and Diagnostics
The primary and most well-documented application of 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate is as a substrate for the histochemical and cytochemical localization of esterase and phosphatase activity[2][6].
Principle of Enzymatic Detection
The utility of Naphthol AS-MX acetate lies in its ability to generate a localized, insoluble colored precipitate at the site of enzyme activity. The mechanism proceeds in two stages:
-
Enzymatic Hydrolysis: An esterase or phosphatase enzyme in the tissue or cell sample cleaves the acetate group from the substrate, liberating a reactive naphthol derivative (Naphthol AS-MX)[6].
-
Azo Coupling: The liberated naphthol derivative immediately couples with a diazonium salt (e.g., Fast Red TR) present in the reaction mixture. This forms a highly colored, insoluble azo dye that precipitates at the location of the enzyme, allowing for microscopic visualization[6][7].
Caption: Workflow for enzyme localization using Naphthol AS-MX acetate.
Experimental Protocol: Esterase Activity Assay
The following is a generalized protocol for the colorimetric determination of esterase activity.
Materials:
-
Phosphate buffer (50 mM, pH 7.4)
-
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate (Substrate)
-
DMSO or ethanol for dissolving the substrate
-
Fast Blue B salt or Fast Red TR salt
-
Enzyme sample
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of the substrate in DMSO or ethanol.
-
Prepare a working substrate solution by diluting the stock solution in the phosphate buffer.
-
Prepare a fresh solution of the diazonium salt in deionized water.
-
In a microplate well or cuvette, combine the enzyme sample with the phosphate buffer.
-
Initiate the reaction by adding the working substrate solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and develop the color by adding the diazonium salt solution.
-
Measure the absorbance at the appropriate wavelength for the resulting azo dye.
Context in Drug Development: The Broader Significance of Naphthol Derivatives
While Naphthol AS-MX acetate is primarily a diagnostic tool, the broader class of naphthol derivatives has shown significant potential in drug discovery and development. Various synthetic naphthalene and naphthol derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity
-
Anti-inflammatory Effects
-
Antioxidant Properties
-
Antimicrobial Activity [8]
-
Enzyme Inhibition (e.g., acetylcholinesterase and carbonic anhydrase)
This highlights the potential of the naphthol scaffold as a pharmacophore for developing new therapeutic agents.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[9].
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances[2].
-
Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.
Conclusion
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate is a specialized chemical with a critical role in enzyme histochemistry. Its well-defined mechanism of action, leading to the formation of a stable, colored precipitate, makes it an invaluable tool for researchers localizing esterase and phosphatase activity within biological samples. While a detailed experimental characterization of its physicochemical properties is not extensively documented, its synthesis and applications are based on robust and well-understood chemical principles. The broader family of naphthol derivatives continues to be a fertile ground for drug discovery, underscoring the importance of understanding the fundamental chemistry of compounds like Naphthol AS-MX acetate.
References
-
Naphthol AS-MX acetate, 25 g, CAS No. 4569-00-0 | Chromogenic substrates. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
NAPHTHOL AS-MX ACETATE. (n.d.). GSRS. Retrieved January 20, 2026, from [Link]
-
The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Frackowiak, J., & Szutowicz, A. (1987). Acid alpha-naphthyl acetate esterase assay in murine lymphocytes. Analytical Biochemistry, 165(2), 269–274. [Link]
-
Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The use of 2-thionaphthyl acetate as a substrate for the localization and characterization of nonspecific esterase activity in rat alveolar and peritoneal macrophages. (1984). PubMed. [Link]
-
Detection of naphthol AS-D chloroacetate esterase activity with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Naphthol AS-MX acetate, 2 g, CAS No. 4569-00-0 | Chromogenic substrates. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
2-Naphthalenol, acetate. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). MDPI. [Link]
-
Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives. (2020). ResearchGate. [Link]
-
IR spectrum for alpha-naphthol pigment. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Method of producing 2-naphthamide derivative, and compounds for... (n.d.). Google Patents.
-
Pearson, B., & Defendi, V. (1957). A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, alpha-naphthyl acetate and naphthol AS acetate. The journal of histochemistry and cytochemistry, 5(1), 72–83. [Link]
-
A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, ∝-naphthyl acetate and naphthol AS acetate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. (n.d.). Google Patents.
-
Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. (2013). ResearchGate. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. adipogen.com [adipogen.com]
- 4. NAPHTHOL AS-MX | 92-75-1 [chemicalbook.com]
- 5. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. fishersci.com [fishersci.com]
